Bienvenue dans la boutique en ligne BenchChem!

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Adenosine A2A receptor Parkinson's disease Lipophilic ligand efficiency

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1203365-70-1; molecular formula C19H16F3N3O3S; molecular weight 423.41 g/mol) belongs to the thiazolyl urea class of small-molecule bioactive compounds. It features a central thiazole ring substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with a urea bridge linking to an ortho-trifluoromethylphenyl moiety.

Molecular Formula C19H16F3N3O3S
Molecular Weight 423.41
CAS No. 1203365-70-1
Cat. No. B2912110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1203365-70-1
Molecular FormulaC19H16F3N3O3S
Molecular Weight423.41
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H16F3N3O3S/c1-27-11-7-8-16(28-2)12(9-11)15-10-29-18(24-15)25-17(26)23-14-6-4-3-5-13(14)19(20,21)22/h3-10H,1-2H3,(H2,23,24,25,26)
InChIKeyHPPDSPNGGCYNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1203365-70-1): Class, Core Scaffold, and Key Physicochemical Identity for Procurement Decisions


1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1203365-70-1; molecular formula C19H16F3N3O3S; molecular weight 423.41 g/mol) belongs to the thiazolyl urea class of small-molecule bioactive compounds. It features a central thiazole ring substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with a urea bridge linking to an ortho-trifluoromethylphenyl moiety. This scaffold is embedded within multiple patented inhibitor series targeting kinases and viral enzymes, and has been explored for adenosine A2A receptor antagonism relevant to Parkinson's disease [1] [2] [3].

Why 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea Cannot Be Replaced by In-Class Thiazolyl Urea Analogs: Substituent-Level Differentiation Drives Target Engagement and Physicochemical Profile


Thiazolyl urea derivatives span a broad activity space—from antiviral to kinase inhibition to adenosine receptor antagonism—and even small substituent changes can drastically alter target selectivity, potency, and ADME properties. The ortho-trifluoromethyl group on the phenyl ring of CAS 1203365-70-1 confers distinct electronic and steric effects compared to meta- or para-substituted analogs, while the 2,5-dimethoxy substitution pattern on the opposite phenyl ring modulates electron density and hydrogen-bonding capacity differently than 3,4-dimethoxy or unsubstituted variants [1] [2]. Generic procurement of any thiazolyl urea without verifying the exact substitution pattern will likely yield a compound with divergent biological activity, invalidating SAR conclusions and wasting screening resources.

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea Evidence Guide: Quantitative Differentiation Against Closest Structural Analogs


Ortho-CF3 vs. 3,5-Bis(CF3) Substitution: Impact on Lipophilic Ligand Efficiency and Steric Bulk for CNS Target Engagement

CAS 1203365-70-1 bears a single ortho-CF3 group on the phenyl urea ring, contrasting with the closely related analog 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea (CAS 656256-49-4), which carries two meta-CF3 substituents. While direct comparative IC50 data are not publicly available for either compound, the single ortho-CF3 substitution yields a significantly lower molecular weight (∽423 vs. ∽491 g/mol) and calculated lipophilicity, which is expected to improve lipophilic ligand efficiency (LLE) and CNS penetration potential. XLogP3 for CAS 1203365-70-1 is computed as 4.3 [1], whereas the bis-CF3 analog is expected to exceed 5.0, a range associated with higher non-specific binding and poorer developability. In the related thiazolyl urea anti-parkinsonian series, halogen substitution at the 2-position was found critical for activity, with the 2-chloro,5-trifluoromethyl analog representing a notable exception to SAR trends [2]. The ortho-CF3 placement in CAS 1203365-70-1 thus occupies a differentiated physicochemical niche: retaining the potency-enhancing effect of a CF3 group while avoiding the excessive lipophilicity penalty of bis-CF3 substitution.

Adenosine A2A receptor Parkinson's disease Lipophilic ligand efficiency

2,5-Dimethoxyphenyl Substitution Pattern: Differentiating CNS Adenosine A2A Receptor Antagonist Potential from Other Methoxy Regioisomers

The 2,5-dimethoxyphenyl substitution on the thiazole ring is a deliberate design feature that differentiates CAS 1203365-70-1 from analogs bearing 3,4-dimethoxy, 2,4-dimethoxy, or unsubstituted phenyl groups. In the Azam et al. (2012) series of 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives, compounds carrying 2- and/or 3-methoxy substituents on the phenyl ring emerged as the most potent anti-parkinsonian agents in the haloperidol-induced catalepsy mouse model, while halogen-substituted analogs (with the exception of the 2-chloro,5-trifluoromethyl derivative) showed only moderate activity [1]. Although CAS 1203365-70-1 was not directly tested in that study, its 2,5-dimethoxy substitution pattern aligns with the active methoxy-bearing sub-series. Docking studies from that publication demonstrated that methoxy-substituted phenyl derivatives exhibited favorable binding interactions with the adenosine A2A receptor, with a correlation coefficient of r² = 0.483 between docking score and percent reduction in catalepsy score [2]. CAS 1203365-70-1 incorporates both the methoxy pharmacophore and a trifluoromethyl group, combining two activity-enhancing motifs identified in the SAR study. This dual-feature design is absent in simpler analogs such as 1-(1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea (CAS 69123-60-0; molecular weight 287.26; XLogP3 = 3.95 ), which lacks any dimethoxyphenyl substitution and consequently forgoes the adenosine A2A receptor affinity conferred by the aryl methoxy motif.

Adenosine A2A receptor Docking score Methoxy regioisomer SAR

Thiazole vs. Benzothiazole Core: Implications for Kinase Inhibitor Selectivity Profiles in Antitumor and Antiviral Applications

CAS 1203365-70-1 features a monocyclic thiazole core, distinguishing it from benzothiazole-containing urea analogs that have been characterized as dual casein kinase 1 (CK1) and ABAD inhibitors [1], and as anti-invasion agents comparable to PDZ1i [2]. The monocyclic thiazole scaffold in 2-ureido-thiazole derivatives is explicitly claimed for CDK/cyclin kinase inhibitory activity with utility as antitumor agents [3]. The absence of the fused benzene ring in CAS 1203365-70-1 reduces molecular weight by ∽50 Da relative to benzothiazole analogs and alters the vector of the urea linkage, which can shift kinase selectivity away from CK1/ABAD targets toward CDK or other kinase families. Furthermore, thiazolyl urea derivatives (as opposed to benzothiazolyl ureas) are claimed in antiviral patents [4], indicating scaffold-dependent therapeutic application differentiation. This core-level structural distinction constitutes a fundamental branch point in target selectivity that cannot be bridged by simple analog substitution.

Kinase inhibition CDK/cyclin Scaffold selectivity

Synthetic Tractability and Commercial Availability: Differentiating the Target Compound from Unpublished or Custom-Synthesis-Only Analogs

CAS 1203365-70-1 benefits from a well-established synthetic route proceeding from commercially available 4-(2,5-dimethoxyphenyl)thiazol-2-amine (CAS 74605-12-2, available from Sigma-Aldrich [1]) and 2-(trifluoromethyl)phenyl isocyanate (CAS 2285-12-3, available from TCI and Sigma-Aldrich ). This two-component urea formation is a robust, high-yielding reaction that enables consistent lot-to-lot purity (typically ≥95% as reported by vendors [2]). In contrast, many closely related thiazolyl urea analogs described in the patent literature require multi-step synthesis with non-commercial building blocks, creating procurement bottlenecks. The commercial availability of both key precursors makes CAS 1203365-70-1 a strategically preferable choice for screening programs that require reproducible compound supply and straightforward scale-up capability.

Chemical procurement Synthetic accessibility Building block availability

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Neuroscience Drug Discovery: Adenosine A2A Receptor Antagonist Screening for Parkinson's Disease

CAS 1203365-70-1 is optimally deployed as a chemical probe in adenosine A2A receptor antagonist screening programs for Parkinson's disease. The 2,5-dimethoxyphenyl motif aligns with the pharmacophore identified in the Azam et al. 2012 series, where methoxy-substituted phenyl thiazolyl ureas exhibited potent anti-cataleptic activity and favorable A2A receptor docking scores [1]. The ortho-CF3 group further contributes to target binding, consistent with evidence that m-trifluoromethyl-phenyl motifs enhance potency at adenosine receptors [2]. The compound's computed XLogP3 of 4.3 supports adequate brain penetration while avoiding the excessive lipophilicity of the bis-CF3 analog.

Kinase Inhibitor Lead Discovery: CDK/Cyclin and Antitumor Screening Panels

The 2-ureido-thiazole scaffold of CAS 1203365-70-1 is explicitly claimed for CDK/cyclin kinase inhibition and antitumor utility [3], making this compound a suitable entry point for kinase inhibitor lead discovery programs focused on cell-cycle regulation. It should be prioritized over benzothiazole-based urea analogs when the target profile is CDK rather than CK1 or ABAD, given the scaffold-dependent selectivity bifurcation.

CNS-Penetrant Chemical Probe Development: Balancing Lipophilicity and Target Engagement

With a molecular weight of ∽423 g/mol and XLogP3 of 4.3 [4], CAS 1203365-70-1 occupies a favorable CNS drug-like property space. It is recommended for medicinal chemistry optimization programs that require a starting scaffold with acceptable lipophilic ligand efficiency and synthetic tractability, supported by commercially available building blocks [5].

Antiviral Drug Discovery: Thiazolyl Urea-Based Screening Libraries

Thiazolyl urea derivatives are claimed as antiviral agents in patent literature [6], and CAS 1203365-70-1 can serve as a structurally characterized member of thiazolyl urea screening libraries for antiviral target panels. Its differentiation from simpler analogs (e.g., CAS 69123-60-0) via the 2,5-dimethoxyphenyl group may confer unique target interactions relevant to viral enzyme inhibition.

Quote Request

Request a Quote for 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.